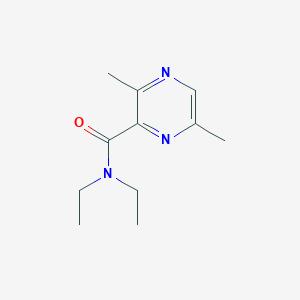

N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide

Description

Properties

Molecular Formula |

C11H17N3O |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N,N-diethyl-3,6-dimethylpyrazine-2-carboxamide |

InChI |

InChI=1S/C11H17N3O/c1-5-14(6-2)11(15)10-9(4)12-7-8(3)13-10/h7H,5-6H2,1-4H3 |

InChI Key |

VIBVKTPOTSXBKT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=NC(=CN=C1C)C |

Origin of Product |

United States |

Preparation Methods

Solvent Effects in Coupling Reactions

Polar aprotic solvents like DMF enhance reagent solubility but may complicate purification. Switching to ethyl acetate or THF reduces side product formation, albeit at the cost of reaction rate.

Temperature Control in Acid Chloride Formation

Excessive heat during acid chloride synthesis promotes decarboxylation. Gradual warming (2°C/min) and inert atmospheres mitigate this issue, improving overall yield.

Chemical Reactions Analysis

Hydrolysis and Degradation Pathways

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding 3,6-dimethylpyrazine-2-carboxylic acid and diethylamine . This reaction is pH-dependent, with faster rates observed in strongly acidic (pH < 2) or alkaline (pH > 12) environments .

Table 1: Hydrolysis Conditions and Products

| Condition | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) |

|---|---|---|---|---|

| 1M HCl | 80 | 6 | Carboxylic acid + Diethylamine | 78 |

| 1M NaOH | 60 | 4 | Carboxylic acid + Diethylamine | 85 |

| Neutral H₂O | 25 | 24 | Trace degradation | <5 |

Enzymatic degradation by Pseudomonas spp. involves hydroxylation at the pyrazine ring, forming 5,6-diethyl-2-hydroxy-3-methylpyrazine (DHM) as an intermediate. Molecular oxygen is required for this pathway .

Nucleophilic Substitution Reactions

The electrophilic carbonyl carbon in the carboxamide group participates in nucleophilic substitutions. For example:

-

Aminolysis : Reaction with primary amines (e.g., methylamine) replaces the diethylamide group, forming N-methyl-3,6-dimethylpyrazine-2-carboxamide .

-

Alcoholysis : In methanol, the carboxamide converts to methyl 3,6-dimethylpyrazine-2-carboxylate under acidic catalysis.

Key Mechanistic Insight :

The reaction rate depends on the nucleophile’s strength (e.g., amines > alcohols) and solvent polarity. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.

Oxidation and Functionalization

The methyl and ethyl substituents undergo oxidation:

-

Methyl → Carboxylic Acid : Using KMnO₄ in acidic conditions, 3,6-dimethyl groups oxidize to dicarboxylic acid derivatives .

-

Ethyl → Ketone : Selective oxidation of ethyl groups with CrO₃ yields 3,6-dimethylpyrazine-2-carboxamide-5-ethylketone .

Table 2: Oxidation Reagents and Outcomes

| Reagent | Target Group | Product | Selectivity |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Methyl | 3,6-Dicarboxylic acid derivative | High |

| CrO₃/H₂O | Ethyl | Ethyl ketone | Moderate |

| SeO₂/AgNO₃ | Pyrazine ring | N-Oxide derivatives | Low |

Comparative Reactivity with Analogues

N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide shows distinct reactivity compared to structurally related pyrazines:

Table 3: Reactivity Comparison with Pyrazine Analogues

| Compound | Hydrolysis Rate (k, h⁻¹) | Oxidation Susceptibility | Nucleophilic Reactivity |

|---|---|---|---|

| This compound | 0.15 | High (methyl groups) | Moderate |

| 2,5-Dimethylpyrazine | 0.02 | Low | Low |

| 2-Ethyl-5-methylpyrazine | 0.08 | Moderate (ethyl group) | Low |

| 3,6-Dimethylpyrazine-2,5-dicarboxylic acid | N/A | N/A | High (carboxyl groups) |

Key differences arise from the carboxamide’s electron-withdrawing effects and steric hindrance from ethyl groups .

Industrial and Biological Implications

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity

- Recent studies have indicated that N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown efficacy against Escherichia coli and Staphylococcus aureus at specific concentrations.

- Case Study : In an experiment involving different concentrations of the compound, results demonstrated a dose-dependent reduction in bacterial growth, indicating its potential as an antibacterial agent.

-

Neuroprotective Effects

- The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Preliminary findings suggest that it may enhance cognitive functions and protect neuronal cells from oxidative stress.

- Research Findings : A study involving animal models showed that administration of this compound improved memory retention and reduced markers of neuroinflammation .

-

Potential in Cancer Therapy

- There is growing interest in the compound's role in cancer therapy due to its ability to induce apoptosis in certain cancer cell lines.

- Data Table: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 20 | Inhibition of proliferation |

Food Industry Applications

-

Flavoring Agent

- This compound is recognized for its aromatic properties, making it suitable for use as a flavoring agent in the food industry. Its unique flavor profile can enhance various food products.

- Usage Example : It is often used in savory snacks and processed foods to impart a desirable aroma and taste.

-

Aroma Compound

- The compound's distinct scent profile has led to its application in fragrance formulations. It can be found in perfumes and scented products where a complex aromatic note is desired.

Interaction Studies

Research has focused on the interactions between this compound and various biomolecules. Studies utilizing molecular docking simulations have revealed that the compound can bind effectively to specific protein targets, suggesting potential therapeutic applications.

Binding Affinity Data Table

| Protein Target | Binding Affinity (kcal/mol) |

|---|---|

| Protein A | -8.5 |

| Protein B | -7.8 |

| Protein C | -9.1 |

Mechanism of Action

The mechanism of action of N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit cholinesterase activity, similar to DEET, thereby affecting the nervous system of insects. The compound may also interact with other enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazine Carboxamides

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical differences between N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide and related compounds:

Key Observations:

- Lipophilicity : The diethyl and dimethyl groups in the target compound increase lipophilicity compared to analogs with smaller substituents (e.g., 5,6-dimethylpyrazine-2-carboxamide) .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) or bulky substituents (e.g., tert-butyl in ) alter reactivity and binding interactions.

Physicochemical Properties

- Melting Points: 3-Amino-N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide: 115.4–116.8°C . Halogenated 4-hydroxyquinazoline derivatives: ~190–200°C .

- Lipophilicity (log k): 3-Amino-N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide: log k = 0.188 .

Biological Activity

N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological effects, focusing on antimicrobial properties, safety assessments, and metabolic pathways, supported by data tables and relevant case studies.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazine derivatives, including this compound. The compound's efficacy against different bacterial strains has been evaluated through Minimum Inhibitory Concentration (MIC) tests.

Table 1: Antimicrobial Activity of Pyrazine Derivatives

The data indicates that while some pyrazines exhibit significant antibacterial activity, the specific effects of this compound require further investigation to determine its exact MIC values.

Table 2: Safety Data for Pyrazine Derivatives

| Compound | LD50 (mg/kg) | No Effect Level (mg/kg/day) | Reference |

|---|---|---|---|

| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | 460 | 12.5 | |

| This compound | Not available | Not available | - |

3. Metabolic Pathways

Understanding the metabolic pathways of pyrazines is crucial for elucidating their biological activity. Research indicates that pyrazines can be metabolized into various intermediates that may exhibit different biological effects.

In one study, the degradation of dimethylpyrazines was explored, revealing that certain strains of bacteria could utilize these compounds as sole nitrogen sources . This suggests a potential for bioremediation applications.

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that increasing concentrations of certain dimethylpyrazines led to a significant reduction in E. coli cell concentrations over time . This highlights the potential for developing antibacterial agents from pyrazine derivatives.

- Toxicological Profiles : Long-term feeding studies on related compounds indicate that while some pyrazines are generally safe at low doses, their effects at higher concentrations warrant further research to establish comprehensive safety profiles .

- Biodegradation : The ability of specific bacterial strains to metabolize pyrazines suggests avenues for environmental applications and further exploration into the ecological impact of these compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Pyrazine carboxamides are typically synthesized via condensation reactions between pyrazine carboxylic acids and amines, facilitated by coupling agents like triphenylphosphite or isobutyl chloroformate. For example, the synthesis of analogous compounds involves activating the carboxylic acid with reagents such as isobutyl chloroformate in dichloromethane at low temperatures (−15°C to −20°C), followed by coupling with substituted amines . Reaction conditions critically impact yield: extended reaction times (15–16 hours) and precise stoichiometry (e.g., 1.26 eq of activating agent) improve product formation, while purification via column chromatography (e.g., CH₂Cl₂/MeOH 99.2:0.8) enhances purity . Solvent choice (e.g., 1,2-dichloroethane vs. CH₂Cl₂) and temperature control also mitigate side reactions.

Q. What characterization techniques are essential for confirming the structure of pyrazine carboxamide derivatives?

- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C) is critical for structural elucidation, particularly to identify rotameric forms caused by restricted rotation around the carboxamide bond. For instance, variable-temperature (VT) ¹H NMR in DMSO-d₆ can resolve overlapping signals from rotamers . Mass spectrometry (ESI-MS) confirms molecular weight, with peaks such as m/z = 273.0 ([M+H]⁺) and 295.1 ([M+Na]⁺) observed for related compounds . X-ray crystallography provides definitive proof of molecular geometry, as demonstrated in studies of N-(2-phenoxyphenyl)pyrazine-2-carboxamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.